![molecular formula C13H14N2O3S B2411022 2-(4-methoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1234909-84-2](/img/structure/B2411022.png)
2-(4-methoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide
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Description
2-(4-methoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide, also known as L-745870, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in the late 1990s by scientists at Merck Research Laboratories as part of a research effort to develop drugs for the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
Synthesis and Biological Activities
Enzyme Inhibitory Activities
A study on the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including derivatives related to 2-(4-methoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide, revealed their inhibition potential against several enzymes. Compounds demonstrated activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Virk et al., 2018).
Hypoglycemic Activity
Research on novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives has shown significant hypoglycemic activity in animal models. These findings suggest the potential use of these compounds in managing diabetes through their glucose-lowering effects (Nikaljea et al., 2012).
Antimicrobial Evaluation
A study focusing on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from related structures demonstrated antibacterial and antifungal activities. This research suggests the potential application of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Potential Therapeutic Applications
Analgesic Activities
Derivatives of this compound have been studied for their analgesic activities. Research indicates that certain compounds can exhibit analgesic effects comparable to known pain relievers, suggesting their potential as new pain management options (Sinning et al., 2008).
Selective β3-adrenergic Receptor Agonists
Compounds related to this compound have been evaluated for their activity as selective β3-adrenergic receptor agonists. Such compounds could be beneficial in treating obesity and non-insulin dependent diabetes by stimulating β3-adrenergic receptors (Maruyama et al., 2012).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-7-13(19-15-9)14-12(16)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMECPMSQEYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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